

Unveiling the Off-Target Landscape of ACBI1: A Comparative Proteomic Guide

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Compound of Interest					
Compound Name:	ACBI1				
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A detailed examination of the proteomic consequences of **ACBI1**, a potent degrader of the BAF chromatin remodeling complex ATPases SMARCA2 and SMARCA4, reveals a high degree of selectivity with minimal off-target effects. This guide provides a comparative analysis based on quantitative mass spectrometry data, offering researchers and drug development professionals a clear overview of **ACBI1**'s protein knockdown profile.

ACBI1 is a proteolysis-targeting chimera (PROTAC) that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase to induce the degradation of its target proteins.[1] Its primary targets are SMARCA2 and SMARCA4, key components of the BAF (SWI/SNF) chromatin remodeling complex.[2][3] Additionally, **ACBI1** is known to degrade PBRM1, another member of the BAF complex.[1][2][3][4][5] Understanding the broader effects of such compounds on the cellular proteome is critical for assessing their therapeutic potential and anticipating potential toxicities.

Comparative Proteomic Analysis

To assess the selectivity of **ACBI1**, whole-cell proteomic analyses have been conducted using techniques such as multiplexed isobaric tagging mass spectrometry.[1][2][3] These studies compare the proteome of cells treated with **ACBI1** to those treated with a negative control, cis-**ACBI1**. cis-**ACBI1** is a stereoisomer that does not bind to VHL and is therefore incapable of inducing protein degradation, allowing for the differentiation of effects stemming from target engagement versus target degradation.[1][4]

In a study using the MV-4-11 leukemia cell line, treatment with 333 nM of **ACBI1** for 8 hours resulted in the significant knockdown of SMARCA2, SMARCA4, and PBRM1.[4] Out of 6,586



quantified proteins, these three were the only ones to be significantly degraded, demonstrating the exquisite selectivity of **ACBI1**.[1][2][3] Notably, the levels of other BAF subunits, such as BCL7A and ACTL6A, remained unchanged, suggesting that the degradation effect is specific to the targeted bromodomains.[1][2][3]

The table below summarizes the key findings from a representative quantitative proteomic experiment.

Protein	Function	Fold Change (ACBI1 vs. Control)	p-value	Selectivity Status
SMARCA2	BAF complex ATPase	Significantly Decreased	< 0.05	On-Target
SMARCA4	BAF complex ATPase	Significantly Decreased	< 0.05	On-Target
PBRM1	BAF complex subunit	Significantly Decreased	< 0.05	On-Target
Other Proteins	Various	No Significant Change	> 0.05	High Selectivity
(6,583 quantified)				

This table represents a summary of findings from proteomic studies. Actual fold changes and p-values may vary based on experimental conditions.[1][2][3][4]

While whole-cell proteomics confirms high selectivity, immunoprecipitation-mass spectrometry (IP-MS) experiments have shown that the degradation of the core ATPase subunits can lead to the dissociation of other interacting proteins from the BAF complex.[4] Subunits including ACTB, ACTL6A, BCL7A, and PHF10 were found to be co-depleted from immunopurified complexes, likely due to the loss of their interaction partners SMARCA2, SMARCA4, and PBRM1.[4]

Experimental Protocols and Workflows

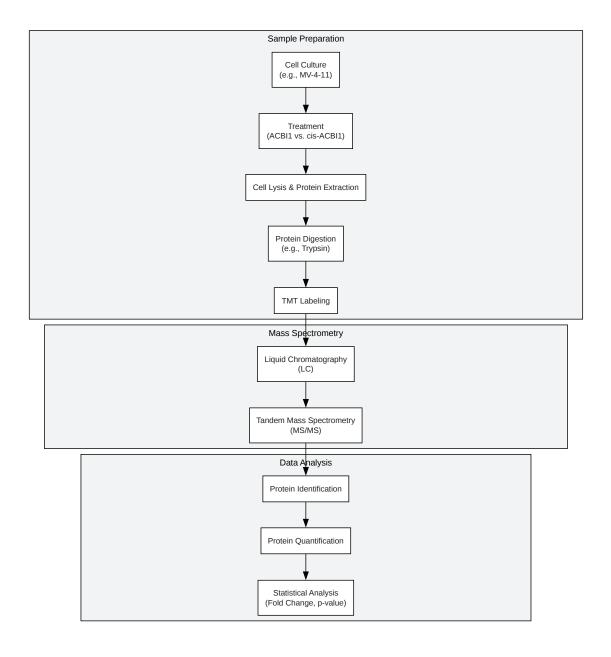


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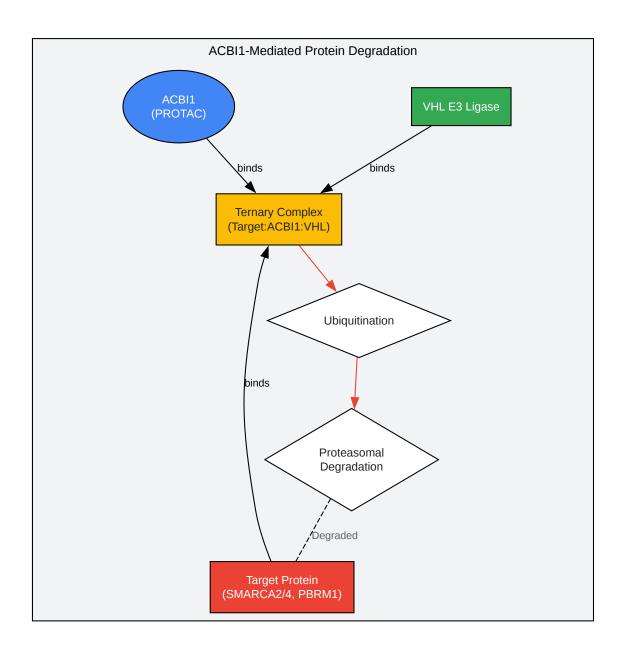
The following section details the typical methodologies employed in the proteomic analysis of **ACBI1** off-targets.

Proteomic Analysis Workflow









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